molecular formula C22H36Cl2N2O3 B2457044 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1217688-41-9

1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2457044
CAS No.: 1217688-41-9
M. Wt: 447.44
InChI Key: QSQCFYTZGGDQEK-UHFFFAOYSA-N
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Description

1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a compound known for its distinctive bicyclic structure and the inclusion of a piperazine ring. The compound's chemical configuration makes it valuable in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically begins with the preparation of the bicyclo[2.2.1]heptan-2-ylmethanol, which is then linked to the methoxyphenyl-piperazine through a series of reactions. Key reactions include:

  • Step 1: Preparation of bicyclo[2.2.1]heptan-2-ylmethanol through the Diels-Alder reaction followed by hydrogenation.

  • Step 2: Formation of the piperazine moiety via nucleophilic substitution.

  • Step 3: Coupling of the two moieties under anhydrous conditions, often using a base like potassium carbonate.

Industrial Production Methods: Industrial-scale production employs continuous flow reactors to enhance yield and purity. Common solvents and reagents include tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO).

Types of Reactions:

  • Oxidation: The methoxy group can be selectively oxidized to form a more reactive aldehyde or carboxylic acid.

  • Reduction: Hydrogenation can reduce the piperazine ring, altering its pharmacological properties.

  • Substitution: The aromatic ring is susceptible to electrophilic aromatic substitution, allowing further functionalization.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, pyridinium chlorochromate.

  • Reduction: Hydrogen gas over a palladium catalyst.

  • Substitution: Bromine or chlorine under Lewis acid catalysts.

Major Products: The major products depend on the specific reactions but typically include various substituted derivatives that retain the core bicyclic and piperazine structures.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Explored for its interactions with biological macromolecules due to its piperazine ring, which is a common pharmacophore in drug discovery.

Medicine: Investigated for potential use in neuropharmacology as a scaffold for developing central nervous system (CNS) active agents.

Industry: Applied in the development of advanced materials, including polymers and coatings, due to its robust bicyclic structure.

Mechanism of Action

The compound exerts its effects primarily through interactions with receptors in the CNS. The bicyclo[2.2.1]heptane moiety helps in stabilizing the compound's conformation, allowing for high-affinity binding to specific molecular targets like serotonin receptors. This leads to modulation of neurotransmitter pathways, affecting mood, cognition, and perception.

Comparison with Similar Compounds

Compared to other compounds with piperazine rings, such as 4-(4-fluorophenyl)-piperazin-1-yl derivatives, 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride stands out for its bicyclic heptane structure, which imparts unique pharmacokinetic and pharmacodynamic properties. Similar compounds include:

  • 4-(4-methoxyphenyl)-piperazin-1-yl derivatives.

  • Compounds with a similar bicyclo[2.2.1]heptane scaffold.

This article should cover the detailed aspects of this interesting compound comprehensively

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]heptanylmethoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O3.2ClH/c1-26-22-6-4-20(5-7-22)24-10-8-23(9-11-24)14-21(25)16-27-15-19-13-17-2-3-18(19)12-17;;/h4-7,17-19,21,25H,2-3,8-16H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQCFYTZGGDQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(COCC3CC4CCC3C4)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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